Methyl 3-azidocyclohexane-1-carboxylate
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Overview
Description
Methyl 3-azidocyclohexane-1-carboxylate is an organic compound characterized by the presence of an azide group attached to a cyclohexane ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azidocyclohexane-1-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of Methyl 3-bromocyclohexane-1-carboxylate with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the azidation process, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azidocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in DMF at elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
Methyl 3-azidocyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those involving click chemistry for the formation of triazole rings.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dendrimers, through azide-alkyne cycloaddition reactions.
Mechanism of Action
The mechanism of action of Methyl 3-azidocyclohexane-1-carboxylate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azide group is converted to an amine group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-azidocyclohexane-1-carboxylate can be compared with other azide-containing compounds, such as:
Methyl 3-azidopropanoate: Similar in structure but with a different carbon chain length.
Methyl 3-azidobenzoate: Contains a benzene ring instead of a cyclohexane ring.
Methyl 3-azido-2-methylpropanoate: Contains an additional methyl group on the carbon chain.
Uniqueness: The uniqueness of this compound lies in its cyclohexane ring, which imparts different steric and electronic properties compared to linear or aromatic azide compounds. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
methyl 3-azidocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERVUWKTWCAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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